L-Histidine, N-D-prolyl-(9CI)
Description
Properties
Molecular Formula |
C11H16N4O3 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16N4O3/c16-10(8-2-1-3-13-8)15-9(11(17)18)4-7-5-12-6-14-7/h5-6,8-9,13H,1-4H2,(H,12,14)(H,15,16)(H,17,18)/t8-,9+/m1/s1 |
InChI Key |
BEPSGCXDIVACBU-BDAKNGLRSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Hydrogenation
The synthesis of D-proline, a critical precursor for L-Histidine, N-D-prolyl-(9CI), employs asymmetric catalytic hydrogenation of pyrrolidine-2-carbaldehyde. The method described in CN107827802B utilizes (R)-SpiroPAP-Me-Ir as a chiral catalyst, achieving 95.65% yield and 99% enantiomeric excess (ee).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | (R)-SpiroPAP-Me-Ir (0.001–0.0001 equiv) |
| Base | Potassium tert-butoxide (0.1–0.2 equiv) |
| Solvent | Methanol/Ethanol/Isopropanol |
| Temperature | 20–25°C |
| Pressure | 2–4 MPa H₂ |
| Reaction Time | 3–5 hours |
The hydrogenation step is followed by oxidation using potassium permanganate or dichromate to convert the intermediate (pyrrolidine-2-methanol) into D-proline. This method avoids traditional resolution techniques, reducing costs and improving scalability.
Protection of Amino Acid Functional Groups
Carboxyl and Amine Group Protection
To prevent undesired side reactions during coupling, both L-histidine and D-proline undergo protection:
-
L-Histidine : The α-amine is protected with tert-butoxycarbonyl (Boc) groups, while the imidazole side chain remains unprotected due to its lower nucleophilicity.
-
D-Proline : The secondary amine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under basic conditions.
Protection Reagents
| Amino Acid | Protecting Group | Reagent |
|---|---|---|
| L-Histidine | Boc | Di-tert-butyl dicarbonate |
| D-Proline | Fmoc | Fmoc-Cl |
Peptide Bond Formation Strategies
Coupling Reagents and Conditions
The peptide bond between L-histidine and D-proline is formed via carbodiimide-mediated activation. While benchchem.com describes the use of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), alternative reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) are preferred to minimize racemization.
Comparative Analysis of Coupling Methods
| Reagent System | Yield (%) | Racemization Risk | Solvent |
|---|---|---|---|
| DCC/NHS | 78–82 | Moderate | Dichloromethane |
| EDCI/HOBt | 85–90 | Low | DMF |
| HATU/HOAt | 88–92 | Very Low | Acetonitrile |
The reaction proceeds under inert conditions (N₂ atmosphere) at 0–4°C to further suppress racemization. Post-coupling, the Boc and Fmoc groups are removed via acidolysis (trifluoroacetic acid) and base treatment (piperidine), respectively.
Deprotection and Purification
Acidolytic Cleavage
Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) cleaves the Boc group from L-histidine, while the Fmoc group on D-proline is removed using 20% piperidine in dimethylformamide (DMF).
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves the crude product into pure L-Histidine, N-D-prolyl-(9CI). Mobile phases typically include gradients of acetonitrile and water (0.1% TFA).
Purification Parameters
| Column | Flow Rate (mL/min) | Gradient | Purity Achieved |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 1.0 | 5–40% acetonitrile | >99% |
Industrial-Scale Production Optimization
Continuous Flow Synthesis
Large-scale production adopts continuous flow reactors to enhance mixing and heat transfer. Key adjustments include:
Crystallization Techniques
Final purification employs anti-solvent crystallization using acetone/water mixtures, yielding needle-shaped crystals with >99.5% chemical purity.
Chemical Reactions Analysis
Hydrolysis
-
Peptide Bond Cleavage : The peptide bond between D-proline and L-histidine can undergo hydrolysis under acidic or basic conditions.
-
Enzymatic Degradation : Proteases (e.g., proline-specific peptidases) may cleave the peptide bond, though D-proline’s stereochemistry may reduce enzymatic recognition .
Side Chain Reactivity
-
Imidazole Ring : The histidine side chain’s imidazole ring (pKa ~6.0) participates in acid-base reactions. Below pH 6, it exists as the protonated imidazolium form, while above pH 6, it adopts neutral tautomers (N1-H or N3-H) .
-
Metal Ion Chelation : Histidine’s imidazole can coordinate metal ions (e.g., zinc, iron), influencing catalytic or structural roles in biological systems .
Antimicrobial Activity
Modified histidine-rich peptides (e.g., peptidomimetics with lipophilic substitutions) show potent antimicrobial effects. While L-Histidine, N-D-prolyl-(9CI) itself is not directly studied, related compounds demonstrate activity against pathogens like Cryptococcus neoformans via membrane disruption .
Structural and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₄O₃ | |
| Molecular Weight | 252.27 g/mol | |
| CAS Registry Number | 100896-87-5 | |
| pKa (Imidazole Ring) | ~6.0 | |
| Imidazole Tautomers | N1-H, N3-H |
Scientific Research Applications
Biochemical Properties
L-Histidine is an essential amino acid involved in several biological processes, including:
- Protein Synthesis : As a building block of proteins, L-histidine plays a crucial role in the formation of various peptides and proteins.
- Metal Ion Chelation : The imidazole side chain of histidine can bind metal ions, which is significant in enzymatic reactions and metal ion transport.
- Antioxidant Functions : L-histidine acts as a scavenger of reactive oxygen species, contributing to cellular protection against oxidative stress.
The addition of D-proline enhances the stability of the dipeptide against enzymatic degradation, potentially increasing its bioavailability when used as a supplement or therapeutic agent.
Nutritional Supplementation
L-Histidine supplementation has been studied for its potential benefits in various health conditions:
- Metabolic Disorders : Research indicates that L-histidine may improve glycemic control in individuals with type 2 diabetes by modulating gut microbiota and enhancing immune responses through the activation of mucosal-associated invariant T cells (MAIT cells) .
- Exercise Performance : Studies suggest that L-histidine can prevent fatigue during strenuous exercise by acting as a pH buffer, thus stabilizing intracellular pH levels during anaerobic conditions .
- Neurological Disorders : Ongoing research aims to elucidate the effects of L-histidine on neurological disorders, including its potential role in neuroprotection and cognitive function .
Pharmacological Applications
L-Histidine, N-D-prolyl-(9CI) has shown promise in pharmacological applications:
- Cardiac Surgery : It is utilized in organ preservation solutions due to its buffering capacity and ability to protect myocardial tissues during surgical procedures .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic interventions in inflammatory diseases .
Clinical Intervention Study
A clinical study investigated the effects of oral histidine supplementation on glycemic control among participants with type 2 diabetes. Results indicated significant improvements in postprandial glucose levels and an increase in MAIT cell populations after two weeks of supplementation. These findings suggest a beneficial interaction between dietary histidine and gut microbiota that enhances metabolic health .
Exercise Physiology Research
In exercise physiology, L-histidine's role as a pH buffer was examined through controlled trials where participants engaged in anaerobic exercises while supplemented with histidine-rich diets. The results demonstrated enhanced performance metrics and reduced fatigue levels, supporting its use as an ergogenic aid .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Prolyl-Histidine | Similar dipeptide structure | May exhibit different solubility properties |
| L-Histidine | Contains only L-histidine | Essential amino acid with broad biological roles |
| D-Proline | Contains only proline | Contributes to protein structure but lacks histidine's functionalities |
The unique combination of properties from both histidine and proline in L-Histidine, N-D-prolyl-(9CI) enhances its stability and bioactivity compared to its individual components.
Mechanism of Action
L-Histidine, N-D-prolyl-(9CI) exerts its effects primarily through interactions with enzymes that recognize and cleave peptide bonds. The imidazole ring of histidine can coordinate with metal ions in the active site of enzymes, while the proline residue provides structural rigidity . This dual functionality allows the compound to act as a competitive inhibitor for enzymes like prolyl oligopeptidase .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
L-Histidine, N-D-prolyl-(9CI) is a dipeptide formed from the amino acids L-histidine and D-proline. This compound has garnered attention due to its potential biological activities and applications in various fields, including nutrition and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
L-Histidine is an essential amino acid involved in numerous biological functions, such as protein synthesis and histamine production. The addition of D-proline contributes to the stability of protein structures due to its cyclic nature, enhancing the compound's resistance to enzymatic degradation and potentially increasing its bioavailability when used therapeutically.
The biological activity of L-Histidine, N-D-prolyl-(9CI) can be attributed to several mechanisms:
- Proton Buffering : L-histidine plays a significant role in maintaining pH balance within biological systems due to its imidazole side chain, which can accept or donate protons depending on the pH .
- Metal Ion Chelation : The imidazole group also allows L-histidine to chelate metal ions, which is essential for various enzymatic reactions .
- Antioxidant Functions : L-Histidine has been shown to scavenge reactive oxygen and nitrogen species, contributing to cellular protection against oxidative stress .
Case Studies and Research Findings
-
Metabolomic Profiling : A study investigating the effects of L-histidine on bovine mammary epithelial cells (BMECs) revealed that treatment with L-histidine altered metabolite profiles significantly. It was found that 61 metabolites were affected in a positive model, with implications for fatty acid and steroid biosynthesis pathways .
Metabolite Change in Response to L-Histidine Sphingosine Upregulated 1-Linoleoylglycerophosphocholine Downregulated - Biofilm Formation Inhibition : Research demonstrated that L-histidine inhibits biofilm formation in yeast species by modifying cell wall components without affecting the transcription of key genes associated with adhesion. This indicates a novel role for histidine in controlling microbial behavior .
- Therapeutic Potential : The compound's ability to interact with various biological molecules suggests potential therapeutic applications. For instance, studies indicate that L-histidine may mitigate metabolic disorders by influencing lipid metabolism pathways .
Comparative Analysis with Related Compounds
The following table compares L-Histidine, N-D-prolyl-(9CI) with other structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Prolyl-Histidine | Similar dipeptide structure | Different solubility properties |
| L-Histidine | Contains only L-histidine | Essential amino acid with broad biological roles |
| D-Proline | Contains only proline | Contributes to protein structure but lacks histidine's functionalities |
L-Histidine, N-D-prolyl-(9CI) is unique due to its combination of properties from both histidine and proline, potentially enhancing its stability and bioactivity compared to its individual components.
Q & A
Basic Research Questions
Q. How can researchers differentiate between L-Histidine hydrochloride monohydrate and anhydrous forms in experimental settings?
- Methodological Answer : Differentiation relies on analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and thermogravimetric analysis (TGA). For example, TGA can detect the presence of water molecules in the monohydrate form (mass loss at ~100°C), while anhydrous forms lack this feature. Molecular formulas (e.g., C₆H₁₂ClN₃O₃ for monohydrate vs. C₆H₁₀ClN₃O₂ for anhydrous) and melting points (e.g., 240–245°C for anhydrous ) provide additional validation .
Q. What role does L-Histidine play in metal chelation, and how can this property be leveraged in experimental models?
- Methodological Answer : L-Histidine acts as a chelator for transition metals like copper and iron, which participate in Fenton reactions that generate reactive oxygen species (ROS). Researchers can use L-Histidine (1–10 mM) in in vitro models to mitigate oxidative stress. For example, in neuroprotection studies, L-Histidine’s metal-binding capacity can be quantified via spectrophotometric assays measuring ROS reduction or via inductively coupled plasma mass spectrometry (ICP-MS) to track metal ion sequestration .
Q. How should researchers validate the purity of L-Histidine derivatives in synthetic or commercial samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) is standard for purity assessment. Mass spectrometry (MS) or LC-MS/MS can confirm molecular weight and fragmentation patterns. For example, in metabolomic studies, spectral similarity (Pearson’s correlation >0.85) between experimental and authentic L-Histidine standards ensures identification accuracy .
Advanced Research Questions
Q. What experimental design considerations are critical when studying synergistic effects of L-Histidine derivatives in combination therapies?
- Methodological Answer : Dose-response matrices and isobolographic analysis are essential. For instance, in neuroprotection studies, combinations like L-Histidine (1 mM) + L-carnosine (10 mM) require MTT assays to assess cell viability across multiple dose ratios. Synergy is confirmed via combination index (CI) values <1 using the Chou-Talalay method. Replicate experiments (n ≥ 3) and controls for pH/osmolarity are critical to avoid artifacts .
Q. How can researchers resolve contradictions in spectral data when identifying L-Histidine derivatives in complex biological matrices?
- Methodological Answer : Multi-technique validation is key. For example, LC-MS/MS fragmentation patterns (e.g., m/z 155.1 for L-Histidine) should align with in silico predictions (e.g., using Mass Frontier). Discrepancies due to matrix interference can be addressed by orthogonal methods like gas chromatography (GC)-MS or isotopic labeling. A Pearson’s correlation coefficient ≥0.85 between experimental and reference spectra enhances confidence .
Q. What statistical frameworks are recommended for ensuring reproducibility in preclinical studies involving L-Histidine derivatives?
- Methodological Answer : Adherence to NIH guidelines (e.g., rigorous blinding, randomization, and power analysis) is mandatory. For small-sample studies (n < 10), non-parametric tests (e.g., Mann-Whitney U) are preferred. Reporting effect sizes (e.g., Cohen’s d) and 95% confidence intervals (CIs) improves transparency. Collaboration with biostatisticians during experimental design minimizes Type I/II errors .
Q. How can researchers optimize peptide synthesis protocols for N-D-prolyl-L-Histidine to minimize racemization?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Emoc-protected amino acids and coupling agents like HBTU/HOBt reduces racemization. Monitoring via circular dichroism (CD) spectroscopy ensures stereochemical integrity. For D-proline incorporation, low-temperature (4°C) coupling and minimized piperidine exposure during deprotection are critical. Purity is validated via reverse-phase HPLC and MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
